TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE)
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Overview
Description
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) is a coordination compound with the chemical formula C18H43BF4N3Ru. It is known for its applications in catalysis, particularly in asymmetric hydrogenation reactions. The compound consists of a ruthenium center coordinated to three acetonitrile ligands and a pentadienyl ligand, with a tetrafluoroborate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) typically involves the reaction of a ruthenium precursor with acetonitrile and a pentadienyl ligand under controlled conditions. One common method includes the use of [RuCl2(p-cymene)]2 as the ruthenium source, which reacts with acetonitrile and the pentadienyl ligand in the presence of a base such as sodium tetrafluoroborate. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, particularly in catalytic cycles where the ruthenium center is reduced to facilitate hydrogenation.
Substitution: Ligand substitution reactions are common, where one or more acetonitrile ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like oxygen or peroxides for oxidation, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions and at temperatures that optimize the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the product is typically a reduced organic compound, while in oxidation reactions, the product may be an oxidized form of the ruthenium complex .
Scientific Research Applications
TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in asymmetric hydrogenation, which is crucial for producing chiral molecules.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for bioorthogonal reactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalytic reactions, such as the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) exerts its effects involves the coordination of substrates to the ruthenium center, followed by catalytic transformation. The molecular targets include various organic molecules that undergo hydrogenation, oxidation, or substitution reactions. The pathways involved typically include the activation of hydrogen or other small molecules, followed by their transfer to the substrate .
Comparison with Similar Compounds
Similar Compounds
TRIS(ACETONITRILE)(CYCLOPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE): Similar structure but with a cyclopentadienyl ligand instead of a pentadienyl ligand.
TRIS(ACETONITRILE)(METHYLCYCLOPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE): Contains a methyl-substituted cyclopentadienyl ligand.
Uniqueness
The uniqueness of TRIS(ACETONITRILE)(H5-2,4-DIMETHYLPENTADIENYL)RUTHENIUM(II)](TETRAFLUOROBORATE) lies in its specific ligand arrangement, which provides distinct catalytic properties. The presence of the pentadienyl ligand allows for unique interactions with substrates, leading to high selectivity and efficiency in catalytic reactions .
Properties
CAS No. |
145271-55-2 |
---|---|
Molecular Formula |
Ru(C7H11)(CH3CN)3 BF4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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